trans-Permethrin

説明

trans-Permethrin (C₂₁H₂₀Cl₂O₃; molecular weight 391.29 g/mol) is a synthetic pyrethroid insecticide and one of the two stereoisomers of permethrin, distinguished by the spatial orientation of its cyclopropane ring substituents . The trans isomer is characterized by the dichlorovinyl and methyl groups on opposite sides of the cyclopropane ring, conferring distinct physicochemical and biological properties compared to its cis counterpart. This compound is widely used in agricultural, residential, and public health applications due to its broad-spectrum insecticidal activity, particularly against mosquitoes, ticks, and agricultural pests . Its mechanism of action involves disrupting voltage-gated sodium channels in insect nervous systems, leading to paralysis and death .

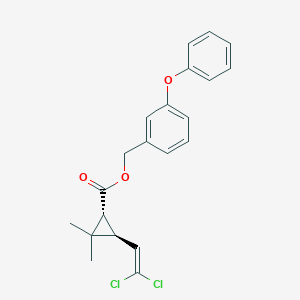

Structure

3D Structure

特性

IUPAC Name |

(3-phenoxyphenyl)methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20Cl2O3/c1-21(2)17(12-18(22)23)19(21)20(24)25-13-14-7-6-10-16(11-14)26-15-8-4-3-5-9-15/h3-12,17,19H,13H2,1-2H3/t17-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLLPVAHGXHCWKJ-MJGOQNOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@H]1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4037611, DTXSID8058116 | |

| Record name | trans-Permethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-trans-Permethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51877-74-8, 61949-77-7 | |

| Record name | (+)-trans-Permethrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51877-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Biopermethrin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051877748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-permethrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061949777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Permethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-trans-Permethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-phenoxybenzyl trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Biopermethrin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIOPERMETHRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O0SBK88B7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRANSPERMETHRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQP2PAM1G5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Reduction of 3-Phenoxybenzaldehyde to 3-Phenoxybenzyl Alcohol

The initial step involves the reduction of 3-phenoxybenzaldehyde (2) to 3-phenoxybenzyl alcohol (3) . Sodium borohydride (NaBH₄) in methanol at 5–15°C is the preferred reducing agent, achieving completion within 1–2 hours. Alternative reducing agents such as lithium aluminium hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) may be used, though NaBH₄ offers superior safety and yield profiles. The reaction mixture is typically quenched with water, and the product is isolated via solvent extraction using toluene or ethyl acetate.

Synthesis of 3-(2,2-Dichlorovinyl)-2,2-Dimethylcyclopropanecarbonyl Chloride

The acid chloride precursor (5) is synthesized from 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid. Thionyl chloride (SOCl₂) is employed under reflux conditions to convert the carboxylic acid to the corresponding acyl chloride. Critical to obtaining the trans-isomer is maintaining a cis:trans ratio of 2:98 in the acid chloride prior to coupling. This ratio is controlled during the cyclopropanation step, where reaction temperature and catalyst selection influence stereoselectivity.

Coupling Reaction to Form this compound

The final step involves coupling 3-phenoxybenzyl alcohol (3) with the acid chloride (5) in toluene at 80–85°C. The reaction proceeds via nucleophilic acyl substitution, yielding this compound (6) . The solvent system is crucial for minimizing side reactions; toluene is preferred due to its high boiling point and inertness. Post-reaction, the mixture is washed with aqueous sodium chloride to remove residual acid, and the organic layer is concentrated under vacuum to obtain crude this compound.

Table 1: Reaction Conditions for Coupling Step

| Parameter | Specification |

|---|---|

| Temperature | 80–85°C |

| Solvent | Toluene |

| Reaction Time | 4–6 hours |

| Acid Chloride Ratio | cis:trans = 2:98 |

| Yield | 85–90% |

Purification Techniques for High-Purity this compound

Crude this compound undergoes recrystallization to achieve pharmaceutical-grade purity (>99.5%). A methanol-water system is employed, leveraging the differential solubility of Permethrin isomers.

Recrystallization Protocol

-

Dissolution : Crude this compound is dissolved in methanol at 40–45°C.

-

Cooling : The solution is cooled to 10–15°C, and seeding crystals are optionally added to induce nucleation.

-

Precipitation : Water is added dropwise over 60–90 minutes, followed by cooling to 0–5°C for 6–8 hours.

-

Filtration : The crystallized product is isolated via vacuum filtration and washed with chilled methanol.

Table 2: Recrystallization Parameters

| Parameter | Specification |

|---|---|

| Solvent Ratio (MeOH:H₂O) | 12:1 |

| Cooling Rate | 1°C/minute |

| Final Purity (GC) | >99.97% |

| Yield After Purification | 70–75% |

Quality Control and Analytical Methods

Gas chromatography (GC) is the primary analytical tool for assessing cis:trans ratios and purity. Impurities are controlled to <0.1% per European Pharmacopoeia guidelines.

Gas Chromatography Conditions

-

Column : DB-5MS (30 m × 0.25 mm × 0.25 µm)

-

Temperature Program : 100°C (2 min) → 10°C/min → 280°C (10 min)

-

Detection : Flame ionization detector (FID)

Table 3: Impurity Profile of this compound

| Impurity | Retention Time (min) | Maximum Allowable Level |

|---|---|---|

| Impurity A | 8.2 | 0.10% |

| Impurity B | 10.5 | 0.10% |

| Total Impurities | - | <0.50% |

Industrial-Scale Production Considerations

Scalability is ensured through continuous-flow reactors for the coupling step and automated crystallization systems. Process analytical technology (PAT) monitors real-time isomer ratios, ensuring batch consistency.

化学反応の分析

Types of Reactions: trans-Permethrin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed:

科学的研究の応用

Toxicological Studies

a. Pharmacokinetics in Animal Models

Research has demonstrated that trans-Permethrin undergoes significant metabolism in animal models, particularly in rats. A study developed an analytical method to quantify this compound and its metabolites in various biological matrices such as blood, liver, and fat following oral administration. The results indicated that this compound is metabolized into several compounds, with varying retention times observed through gas chromatography-mass spectrometry (GC-MS) analysis .

b. Endocrine Disruption Potential

Investigations into the endocrine-disrupting potential of this compound revealed its ability to bind to androgen receptors, suggesting a risk of reproductive dysfunction in males upon exposure. The study indicated that both cis- and trans-isomers could interfere with androgen receptor functions, leading to potential adverse health outcomes .

Environmental Impact Assessments

a. Exposure Assessment Models

The Stochastic Human Exposure and Dose Simulation (SHEDS) model has been employed to estimate aggregate exposures to this compound among children aged 3 to 5 years. This model considers both dietary and residential exposure pathways, highlighting the importance of understanding cumulative exposure risks from environmental sources .

b. Soil and Dust Contamination

Research has quantified levels of this compound in environmental samples such as dust and soil. Findings indicated median levels of this compound were lower than those of its cis counterpart, suggesting differential environmental persistence and degradation rates between the two isomers .

Agricultural Applications

a. Pest Management Strategies

this compound is extensively used in agricultural pest management due to its efficacy against a wide range of pests. It is particularly effective against lepidopteran pests like the Cabbage Looper (Trichoplusia ni), where studies have demonstrated its effectiveness in controlling pest populations while minimizing non-target species impact .

Case Studies

作用機序

trans-Permethrin acts on the nerve cell membrane to disrupt the sodium channel current, which regulates the polarization of the membrane. This disruption leads to delayed repolarization and paralysis of the pests . The primary molecular target is the sodium channel protein type 1 subunit alpha, which is inhibited by this compound .

類似化合物との比較

Metabolic Reactivity and Resistance

- Enzymatic Hydrolysis : The pyrethroid-hydrolyzing esterase Pye3 shows a 14-fold higher catalytic efficiency (kcat/Km) for this compound compared to deltamethrin, with this compound hydrolyzed 173-fold faster . However, Pye3 exhibits comparable activity toward cis- and this compound in some studies, contrasting with carboxylesterases from Nephotettix cincticeps Uhler, which prefer cis-permethrin .

- Cytochrome P450 Metabolism : CYP6A36 metabolizes this compound more efficiently than cis-permethrin due to its higher binding affinity and proximity to the heme center (Table S5) .

- Resistance Ratios (RR) : In Aedes aegypti strains, this compound exhibits higher RR values (e.g., 1534C:ROCK strain RR = 16.4) compared to cis-permethrin (RR = 4.5), indicating stronger resistance selection pressure for the trans isomer .

Toxicokinetics and Tissue Distribution

Environmental Presence

- Household Exposure : this compound is detected in 50% of hand wipe samples at median concentrations five times higher than other pyrethroids . Floor wipes show mean this compound levels of 2.22 ng/cm², exceeding cypermethrin (2.9 ng/cm²) .

This compound vs. Other Pyrethroids

Cypermethrin

Deltamethrin

Bifenthrin

- Surface Residues : Bifenthrin residues in childcare centers are lower than this compound, which dominates due to widespread residential use .

Key Research Findings and Data Tables

Table 1. Hydrolysis Rates and Catalytic Efficiency of Pyrethroids by Pye3 Esterase

| Compound | Km (μM) | kcat (s⁻¹) | kcat/Km (μM⁻¹s⁻¹) |

|---|---|---|---|

| This compound | 0.1 | 14.3 | 143.0 |

| cis-Permethrin | 0.3 | 12.1 | 40.3 |

| Deltamethrin | 1.4 | 0.08 | 0.06 |

| Cypermethrin | 0.8 | 2.2 | 2.8 |

Table 2. Resistance Ratios (RR) in Aedes aegypti Strains

| Strain | This compound RR | cis-Permethrin RR |

|---|---|---|

| 1534C:ROCK | 16.4 | 4.5 |

| KDR:ROCK | 23.8 | 8.2 |

Critical Analysis of Contradictory Evidence

- Human Neurodevelopmental Impact: No significant associations between this compound exposure and 36-month neurodevelopment were observed, despite high environmental detection rates .

生物活性

trans-Permethrin is a widely used synthetic pyrethroid insecticide, notable for its efficacy against a variety of pests. It is a stereoisomer of permethrin, which consists of both cis- and trans-forms. The biological activity of this compound is of significant interest due to its implications for human health and environmental safety. This article explores the biological activity of this compound, including its mechanisms of action, exposure pathways, and potential health effects, supported by data tables and case studies.

This compound exerts its insecticidal effects primarily through the modulation of sodium channels in the nervous systems of insects. By binding to these channels, it prolongs their activation, leading to paralysis and death in target organisms. The compound's interaction with the sodium channels is stereoselective, with different isomers displaying varying affinities.

Interaction with Androgen Receptors

Recent studies have highlighted the potential endocrine-disrupting activity of this compound. Research indicates that this compound interacts with androgen receptors (AR), which are crucial for hormone signaling in both insects and mammals. A study demonstrated that this compound binds to AR with approximately 86% commonality in interacting residues compared to testosterone, indicating a significant potential for endocrine disruption (Table 1) .

| Ligand | Number of Interacting AR Residues | Percentage Common with Native Ligand (%) | IFD Score | Docking Score (Kcal/mol) | Glide Score (Kcal/mol) | MMGB-SA (Kcal/mol) |

|---|---|---|---|---|---|---|

| Permethrin (1R3R)-cis | 24 | 100 | -575.06 | -10.87 | -10.87 | -145.62 |

| Permethrin (1R3S)-trans | 22 | 86 | -575.58 | -10.57 | -10.57 | -144.54 |

| Permethrin (1S3S)-cis | 23 | 100 | -574.66 | -10.37 | -10.37 | -134.02 |

| Permethrin (1S3R)-trans | 21 | 86 | -575.70 | -10.42 | -10.42 | -144.76 |

Residential and Dietary Exposure

A case study utilizing the Stochastic Human Exposure and Dose Simulation Model (SHEDS) assessed children's aggregate exposure to permethrin in residential settings . The study focused on children aged 3 to 5 years and highlighted that exposure could occur through both dietary intake and environmental contact with treated surfaces.

Environmental Pathways

Research has shown that children are particularly vulnerable due to their behavior and physiological characteristics . In an observational study involving 127 preschool children, various environmental pathways were identified that contributed to exposure to both cis- and this compound in home and daycare settings.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its biological activity and potential health risks. A pharmacokinetic model developed for humans indicated that permethrin is metabolized primarily in the liver and excreted through feces .

Tissue Distribution

A study on rats demonstrated that after oral administration, this compound was distributed across various tissues, including brain, liver, fat, and kidneys . The concentrations measured showed a significant presence in fetal blood during gestation, raising concerns about prenatal exposure effects.

Neurodevelopmental Impact

Prenatal exposure to permethrin has been linked to alterations in neurodevelopmental outcomes in animal models . The implications for human health are still being investigated but suggest potential risks for cognitive development in children.

Endocrine Disruption

The endocrine-disrupting potential of this compound raises significant concerns regarding reproductive health and hormone regulation . Studies indicate that both cis- and trans-isomers can interfere with normal hormonal functions, which may lead to adverse health outcomes.

Q & A

Q. How should researchers address batch-to-batch variability in trans-permethrin reference standards?

- Methodological Guidance : Certify purity via NMR and HPLC-UV (λ = 270 nm) for each batch. Cross-check against NIST reference materials (CAS 51877-74-8) and report lot-specific validation data in supplementary materials .

Tables for Reference

| Parameter | trans-Permethrin (Blood) | trans-Permethrin (Fat) | Metabolite 3-PBA (Urine) |

|---|---|---|---|

| LOD (ng/g) | 0.5 | 1.2 | 0.3 |

| LOQ (ng/g) | 1.5 | 3.6 | 1.0 |

| Recovery (%) | 85 ± 8 | 78 ± 10 | 92 ± 5 |

| Inter-day RSD (%) | 12 | 14 | 7 |

| Table 1: Validation parameters for trans-permethrin and metabolite analysis in biological matrices . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。